"synthesis of 1,2,4-trichlorobenzene for laboratory use"
"synthesis of 1,2,4-trichlorobenzene for laboratory use"
An In-depth Technical Guide to the Laboratory Synthesis of 1,2,4-Trichlorobenzene (B33124)
This guide provides comprehensive technical information for the laboratory synthesis of 1,2,4-trichlorobenzene, targeting researchers, scientists, and professionals in drug development. It covers the primary synthetic routes, detailed experimental protocols, and relevant chemical data.
Introduction
1,2,4-Trichlorobenzene (1,2,4-TCB) is a colorless liquid organochlorine compound widely utilized as a high-temperature solvent, a dye carrier, and an intermediate in the manufacturing of herbicides and other chemical products.[1][2] Its synthesis in a laboratory setting can be achieved through several methods, primarily involving electrophilic aromatic substitution or the Sandmeyer reaction.
Synthetic Pathways
The principal laboratory methods for synthesizing 1,2,4-trichlorobenzene are:
-
Direct Chlorination of Dichlorobenzenes: This is a common and direct method, particularly the chlorination of 1,4-dichlorobenzene (B42874), which almost exclusively yields the 1,2,4-isomer.[2][3] The chlorination of 1,2-dichlorobenzene (B45396) (ortho-dichlorobenzene) also produces 1,2,4-TCB, but as a mixture with 1,2,3-trichlorobenzene.[1][4]
-
Chlorination of Benzene: Benzene can be chlorinated in the presence of a Lewis acid catalyst.[5][6] This process typically produces a mixture of chlorobenzene, dichlorobenzene isomers, and trichlorobenzene isomers, which then require separation.[7][8]
-
Sandmeyer Reaction: This method involves the diazotization of specific dichloroaniline isomers (e.g., 2,5-dichloroaniline (B50420) or 3,4-dichloroaniline) followed by a copper(I) chloride-catalyzed reaction to replace the diazonium group with a chlorine atom.[1][9]
Data Presentation
Physical and Chemical Properties of 1,2,4-Trichlorobenzene
| Property | Value |
| CAS Number | 120-82-1 |
| Molecular Formula | C₆H₃Cl₃[2] |
| Molar Mass | 181.45 g·mol⁻¹[2] |
| Appearance | Colorless liquid[2] |
| Density | 1.45 - 1.46 g/cm³ at 20 °C[2] |
| Melting Point | 17 °C[2] |
| Boiling Point | 213.5 °C[2] |
| Solubility in Water | 0.003% (20 °C)[2] |
| Vapor Pressure | 1.3 hPa (20 °C) |
| Flash Point | 99 - 110 °C[2] |
Summary of Reaction Conditions for Synthesis
| Starting Material | Catalyst/Reagents | Temperature (°C) | Key Outcomes & Yields |
| 1,4-Dichlorobenzene | FeCl₃, Sulfur, Cl₂ | 60 - 65 | Highly selective for 1,2,4-TCB. Conversion rates can exceed 98%.[3][10] |
| 1,2-Dichlorobenzene | Lewis Acid (e.g., FeCl₃), Cl₂ | 0 - 100 | Produces a mixture of 1,2,4-TCB and 1,2,3-TCB.[1][4] |
| Benzene | FeCl₃ or AlCl₃, Cl₂ | 40 - 50 | Produces a complex mixture of mono-, di-, and trichlorinated benzenes.[7][8] |
| 2,5- or 3,4-Dichloroaniline (B118046) | 1) NaNO₂, HCl; 2) CuCl | 0 - 5 (Diazotization) | A classic Sandmeyer reaction to form 1,2,4-TCB from the corresponding aniline.[1][9] |
Experimental Protocols
Protocol 1: Synthesis via Chlorination of 1,4-Dichlorobenzene
This protocol is adapted from established laboratory procedures for the electrophilic chlorination of an aromatic ring.[3][10]
Materials:
-
1,4-Dichlorobenzene (p-dichlorobenzene)
-
Anhydrous ferric chloride (FeCl₃)
-
Sulfur powder (optional co-catalyst)
-
Chlorine gas (Cl₂)
-
5% Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate (B86663) (or similar drying agent)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Gas inlet tube
-
Reflux condenser
-
Gas trap (to neutralize excess Cl₂ and HCl)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble the three-neck flask with the magnetic stirrer, gas inlet tube, thermometer, and reflux condenser. Connect the condenser outlet to a gas trap containing a sodium hydroxide solution.
-
Charging the Reactor: In the flask, place 1,4-dichlorobenzene (e.g., 1.0 mole). Add the catalyst system, consisting of anhydrous ferric chloride (e.g., 0.005 mole %) and sulfur powder (e.g., 0.0025 mole %).[3]
-
Heating: Begin stirring and heat the mixture to a target temperature of 60-65°C using the heating mantle.[3][10]
-
Chlorination: Once the temperature is stable, bubble chlorine gas through the stirred mixture at a controlled rate. The reaction is exothermic; monitor the temperature closely and adjust heating as needed.[3]
-
Monitoring: Continue the reaction for several hours (e.g., 6 hours) or monitor its progress by gas chromatography (GC) until the starting material is consumed to the desired level.[10]
-
Work-up: Stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl.
-
Neutralization: Allow the mixture to cool. Transfer it to a separatory funnel and wash with a 5% sodium hydroxide solution to remove the catalyst and acidic gases, followed by washing with water until the aqueous layer is neutral.[7]
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the resulting crude 1,2,4-trichlorobenzene by fractional distillation.[4][8]
Protocol 2: Synthesis via Sandmeyer Reaction of 3,4-Dichloroaniline
This protocol describes the conversion of an aromatic amine to an aryl chloride.[9][11]
Materials:
-
3,4-Dichloroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Diethyl ether (or other suitable extraction solvent)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Separatory funnel
Procedure:
-
Diazotization:
-
Dissolve 3,4-dichloroaniline in concentrated HCl and water in a beaker, then cool the mixture to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C at all times. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or slurry of copper(I) chloride in concentrated HCl.
-
Slowly and carefully add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will occur.[12]
-
-
Isolation and Work-up:
-
Once the nitrogen evolution ceases, the reaction mixture can be gently warmed to ensure completion.
-
Allow the mixture to cool and then extract the 1,2,4-trichlorobenzene product with a suitable organic solvent like diethyl ether.
-
-
Purification:
-
Wash the organic extract with dilute sodium hydroxide solution and then with water.
-
Dry the organic layer over a drying agent, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by distillation.
-
Mandatory Visualizations
Synthesis Workflow and Reaction Mechanisms
Caption: Workflow for 1,2,4-TCB synthesis starting from benzene.
Caption: Mechanism of electrophilic aromatic substitution for chlorination.
Caption: Key steps of the Sandmeyer reaction for 1,2,4-TCB synthesis.
References
- 1. nj.gov [nj.gov]
- 2. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. WO1997045389A1 - Method of making 1,2,4-trichlorobenzene - Google Patents [patents.google.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. 1,2,4-Trichlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. byjus.com [byjus.com]
- 12. Khan Academy [khanacademy.org]
